1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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Overview
Description
1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a heterocyclic compound with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol . It is characterized by a tetrazole ring fused with a cyclobutyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with sodium azide and carbon dioxide under high pressure and temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-cyclobutyl-1H-tetrazol-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole: Contains a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to its specific ring structure and the presence of both cyclobutyl and tetrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-cyclobutyl-1H-tetrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c10-5-6-7-8-9(5)4-2-1-3-4/h4H,1-3H2,(H,6,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSGDVTQLWDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=O)NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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